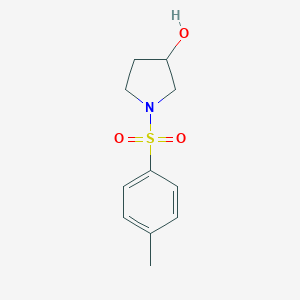

1-Tosyl-3-pyrrolidinol

説明

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395376 | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170456-83-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170456-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-Tosyl-3-pyrrolidinol

Abstract

(S)-1-Tosyl-3-pyrrolidinol is a paramount chiral building block in modern medicinal chemistry and drug development. Its rigid, stereodefined pyrrolidine core, combined with the synthetically versatile tosyl-protected amine and a reactive hydroxyl group, renders it an invaluable intermediate for constructing complex, biologically active molecules. The pyrrolidine scaffold is a privileged structure, frequently found in FDA-approved drugs, and its derivatives are central to the treatment of a wide range of human diseases.[1][2] This guide provides a comprehensive overview of a robust synthetic protocol for (S)-1-Tosyl-3-pyrrolidinol, detailed methodologies for its structural and stereochemical characterization, and insights into its application, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Importance in Medicinal Chemistry

The significance of the pyrrolidine ring in drug discovery cannot be overstated. Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in designing molecules with high target affinity and selectivity.[1][2] The stereochemistry at the C3 position of (S)-1-Tosyl-3-pyrrolidinol is crucial, as the spatial orientation of substituents often dictates the biological activity and binding efficacy of the final drug candidate.[2]

The tosyl group serves a dual purpose: it acts as a stable protecting group for the secondary amine, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the pyrrolidine ring. This protected chiral alcohol is a key intermediate in the synthesis of various pharmaceuticals, including Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder.

Synthesis of (S)-1-Tosyl-3-pyrrolidinol

The most direct and reliable laboratory-scale synthesis involves the selective N-tosylation of the commercially available chiral precursor, (S)-3-pyrrolidinol.

Synthetic Workflow

The synthesis follows a straightforward nucleophilic substitution pathway where the secondary amine of (S)-3-pyrrolidinol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

Caption: Synthetic workflow for (S)-1-Tosyl-3-pyrrolidinol.

Causality Behind Experimental Choices

-

Reagents :

-

(S)-3-Pyrrolidinol : The chiral starting material that provides the core scaffold and the desired stereochemistry.

-

p-Toluenesulfonyl Chloride (TsCl) : The source of the tosyl group. The chlorine is an excellent leaving group, facilitating the reaction.

-

Base (Triethylamine or Pyridine) : This is critical. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

-

Solvent (Dichloromethane, DCM) : An inert aprotic solvent is chosen to dissolve the reactants without participating in the reaction. DCM is an excellent choice due to its low boiling point, which simplifies removal post-reaction.

-

Temperature (0°C to Room Temperature) : The initial addition of TsCl is performed at 0°C to control the exothermic reaction. Allowing the reaction to proceed to room temperature ensures it reaches completion in a reasonable timeframe.

Detailed Experimental Protocol

-

To a stirred solution of (S)-3-pyrrolidinol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask cooled in an ice bath (0°C), add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 15 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by either recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to afford (S)-1-Tosyl-3-pyrrolidinol as a white solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Caption: Key techniques for the characterization of the product.

Physical Properties

A summary of the key physical and chemical properties for (S)-1-Tosyl-3-pyrrolidinol is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃S | [3] |

| Molecular Weight | 241.31 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 61-65 °C | [3] |

| Optical Rotation | [α]²⁰/D = -26.5° (c=1 in methanol) | [3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of the molecule.

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| δ ~7.7 ppm (d, 2H) : Aromatic protons ortho to the sulfonyl group. | δ ~143 ppm : Aromatic quaternary carbon attached to the sulfonyl group. |

| δ ~7.3 ppm (d, 2H) : Aromatic protons meta to the sulfonyl group. | δ ~134 ppm : Aromatic quaternary carbon attached to the methyl group. |

| δ ~4.5 ppm (m, 1H) : CH -OH proton on the pyrrolidine ring. | δ ~130 ppm : Aromatic CH carbons meta to the sulfonyl group. |

| δ ~3.2-3.6 ppm (m, 4H) : CH ₂ protons on the pyrrolidine ring adjacent to the nitrogen. | δ ~127 ppm : Aromatic CH carbons ortho to the sulfonyl group. |

| δ ~2.4 ppm (s, 3H) : Methyl protons of the tosyl group. | δ ~70 ppm : C H-OH carbon of the pyrrolidine ring. |

| δ ~1.8-2.1 ppm (m, 2H) : CH ₂ proton on the pyrrolidine ring. | δ ~55, 48 ppm : C H₂ carbons of the pyrrolidine ring. |

| δ ~35 ppm : C H₂ carbon of the pyrrolidine ring. | |

| δ ~21 ppm : C H₃ carbon of the tosyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol hydroxyl stretch |

| ~2900-3000 | C-H | Aliphatic C-H stretches from the pyrrolidine and methyl groups |

| ~1595 | C=C | Aromatic ring stretch |

| ~1350 & ~1160 | S=O | Asymmetric and symmetric sulfonyl stretches (characteristic of tosyl group) |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed.

| Ion | Expected m/z |

| [M+H]⁺ | 242.0845 |

| [M+Na]⁺ | 264.0665 |

| [M-H₂O+H]⁺ | 224.0740 |

The fragmentation pattern can also provide structural information, with common losses including water (from the alcohol) and the cleavage of the N-S bond.[5]

Enantiomeric Purity Analysis by Chiral HPLC

Confirming the enantiomeric excess (e.e.) is critical. Direct separation on a Chiral Stationary Phase (CSP) is the preferred method. Polysaccharide-based columns are highly effective for this class of compounds.[6][7]

Self-Validating Protocol for Chiral HPLC

-

Instrumentation : HPLC system equipped with a UV detector.

-

Chiral Stationary Phase : CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[6] This type of CSP separates enantiomers based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[6]

-

Mobile Phase : An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized to achieve baseline separation between the (S) and (R) enantiomers.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection : UV at 210 nm.

-

Sample Preparation : Dissolve a small amount of the synthesized product in the mobile phase. Prepare a racemic standard (by mixing a small amount of (S)- and (R)-1-Tosyl-3-pyrrolidinol or by synthesizing it from racemic 3-pyrrolidinol) to identify the retention times of both enantiomers.

-

Validation : The protocol is validated when the chromatogram of the synthesized product shows a single major peak corresponding to the retention time of the (S)-enantiomer, with the peak for the (R)-enantiomer being absent or below the limit of detection (typically >99% e.e.).

Conclusion

(S)-1-Tosyl-3-pyrrolidinol is a cornerstone chiral intermediate whose demand is driven by the perpetual need for novel, stereochemically pure therapeutics. This guide outlines a reproducible and reliable synthetic route and provides a robust, multi-faceted analytical framework for its complete characterization. By explaining the causality behind the experimental design and providing self-validating protocols, this document equips researchers and drug development professionals with the essential knowledge to confidently synthesize, verify, and utilize this vital chemical entity in their research and development endeavors.

References

-

Technical Disclosure Commons. (2024). Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. Retrieved from [Link]

- Supporting Information. (n.d.). General Information.

-

Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. DOI: 10.1055/s-2006-942488. Available at: [Link]

-

ResearchGate. (2006). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. Retrieved from [Link]

-

Demertzis, V. J., & Kyriakou, Z. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471. DOI: 10.3390/M1471. Available at: [Link]

-

Amerigo Scientific. (n.d.). 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol (98%). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-Benzyl-3-pyrrolidinol tosylate. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(p-tosyl)-(r)-(-)-3-pyrrolidinol (C11H15NO3S). Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. DOI: 10.3390/ph14080753. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Retrieved from [Link]

-

Uno, K., et al. (2014). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 62(11), 1124-1127. Available at: [Link]

-

Liu, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(5), 546-557. DOI: 10.1016/j.jpha.2021.01.002. Available at: [Link]

-

Hufsky, F., et al. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Briefings in Bioinformatics, 22(5), bbab073. DOI: 10.1093/bib/bbab073. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of tosyl starch samples obtained in different solvent systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]

-

Helfer, M., et al. (2019). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 30(10), 2025-2036. DOI: 10.1002/jmas.21626. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of Some Mannose Esters at C1 as a Prodrugs. Retrieved from [Link]

-

mzCloud. (n.d.). N-Tosylpyrrolidone. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30, 1967-2005. DOI: 10.1007/s00044-021-02787-z. Available at: [Link]

-

SpectraBase. (n.d.). 1-Boc-3-pyrrolidinone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(对甲苯磺酰基)-(R)-(-)-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(R)-1-Tosyl-3-pyrrolidinol: A Chiral Keystone for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (R)-1-Tosyl-3-pyrrolidinol

(R)-1-Tosyl-3-pyrrolidinol, a chiral pyrrolidine derivative, has emerged as a pivotal building block in the landscape of modern medicinal chemistry and asymmetric synthesis. Its rigid, stereochemically defined five-membered ring, coupled with the activating and protecting nature of the tosyl group, renders it an invaluable intermediate for the construction of complex, biologically active molecules. The pyrrolidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products, contributing significantly to their therapeutic efficacy and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of (R)-1-Tosyl-3-pyrrolidinol, delving into its core properties, synthesis, and critical applications. As Senior Application Scientists, our focus extends beyond mere data compilation to offer field-proven insights into the causality behind experimental choices and to present self-validating protocols. All key claims and methodologies are substantiated with citations to authoritative sources, ensuring the highest level of scientific integrity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (R)-1-Tosyl-3-pyrrolidinol is fundamental to its effective handling, application in synthesis, and characterization of its derivatives.

Core Properties

The key physicochemical properties of (R)-1-Tosyl-3-pyrrolidinol are summarized in the table below, compiled from various reliable chemical suppliers.[1]

| Property | Value |

| Chemical Formula | C₁₁H₁₅NO₃S |

| Molecular Weight | 241.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 61-65 °C |

| Optical Activity | [α]²⁰/D −26.5° (c = 1 in methanol) |

| CAS Number | 133034-00-1 |

| Purity | Typically ≥98% |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of (R)-1-Tosyl-3-pyrrolidinol. Representative data is presented below.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Protons | 7.30 - 7.80 (m, 4H) | Protons on the tosyl group |

| Pyrrolidine CH-OH | ~4.5 (m, 1H) | Methine proton at C3 |

| Pyrrolidine CH₂-N | 3.20 - 3.60 (m, 4H) | Methylene protons at C2 and C5 |

| Pyrrolidine CH₂ | 1.90 - 2.20 (m, 2H) | Methylene protons at C4 |

| Tosyl CH₃ | ~2.40 (s, 3H) | Methyl protons of the tosyl group |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C (quaternary) | ~144, ~134 | C-S and C-CH₃ on the tosyl group |

| Aromatic CH | ~130, ~127 | CH carbons on the tosyl group |

| Pyrrolidine C-OH | ~70 | C3 of the pyrrolidine ring |

| Pyrrolidine C-N | ~55, ~48 | C2 and C5 of the pyrrolidine ring |

| Pyrrolidine CH₂ | ~35 | C4 of the pyrrolidine ring |

| Tosyl CH₃ | ~21.5 | Methyl carbon of the tosyl group |

Infrared (IR) Spectroscopy: The IR spectrum of (R)-1-Tosyl-3-pyrrolidinol exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3500 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| S=O stretch (sulfonamide) | 1350 - 1300 and 1170 - 1150 |

| C-N stretch | 1200 - 1020 |

| C-O stretch (alcohol) | 1260 - 1000 |

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 242.08.[2]

Synthesis of (R)-1-Tosyl-3-pyrrolidinol: A Step-by-Step Protocol

The most common and direct method for the preparation of (R)-1-Tosyl-3-pyrrolidinol is the tosylation of the commercially available chiral precursor, (R)-3-pyrrolidinol. The tosyl group serves a dual purpose: it protects the nitrogen atom from undesired reactions and activates the hydroxyl group for subsequent nucleophilic substitution by converting it into a good leaving group (tosylate).

Reaction Workflow

Caption: Workflow for the synthesis of (R)-1-Tosyl-3-pyrrolidinol.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for alcohol tosylation.[3][4]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-pyrrolidinol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 volumes).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) dropwise to the stirred solution.

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure (R)-1-Tosyl-3-pyrrolidinol.

Mechanism of Tosylation

The tosylation of (R)-3-pyrrolidinol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride. The base (triethylamine or pyridine) serves to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Simplified mechanism of the tosylation of (R)-3-pyrrolidinol.

Applications in Drug Development and Asymmetric Synthesis

The utility of (R)-1-Tosyl-3-pyrrolidinol as a chiral building block is well-established in the pharmaceutical industry.[][6] Its stereocenter and functional handles are strategically employed to construct key fragments of active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Darifenacin

A prime example of the industrial relevance of (R)-1-Tosyl-3-pyrrolidinol is its role in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. In several synthetic routes to Darifenacin, (R)-1-Tosyl-3-pyrrolidinol is a crucial intermediate. The hydroxyl group is typically converted to a better leaving group (e.g., a tosylate), which is then displaced by a nucleophile, such as diphenylacetonitrile, to introduce the diphenylmethyl moiety with inversion of stereochemistry.

Broader Applications in Asymmetric Synthesis

Beyond its application in specific drug syntheses, (R)-1-Tosyl-3-pyrrolidinol is a versatile tool in asymmetric synthesis for several reasons:

-

Introduction of Chirality: It serves as a source of a stereodefined C3-hydroxypyrrolidine unit.

-

Scaffold for Further Functionalization: The hydroxyl group can be oxidized to a ketone or converted into other functional groups, providing access to a range of chiral derivatives.

-

Directing Group: The tosyl group can influence the stereochemical outcome of reactions at adjacent positions.

Illustrative Reaction: Nucleophilic Substitution

The hydroxyl group of (R)-1-Tosyl-3-pyrrolidinol can be activated and subsequently displaced by a variety of nucleophiles. A common strategy involves a second tosylation to form the ditosylate, which then undergoes nucleophilic substitution.

Experimental Workflow: Synthesis of a C3-Substituted Pyrrolidine

-

Activation: (R)-1-Tosyl-3-pyrrolidinol is treated with a second equivalent of tosyl chloride in the presence of a base to form (R)-1-Tosyl-3-tosyloxypyrrolidine.

-

Nucleophilic Displacement: The resulting tosylate is a highly effective leaving group. Reaction with a suitable nucleophile (e.g., an amine, thiol, or carbanion) proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the C3 position.

-

Deprotection: The N-tosyl group can be removed under reductive conditions if the free secondary amine is desired in the final product.

Caption: General workflow for nucleophilic substitution at the C3 position.

Safety and Handling

(R)-1-Tosyl-3-pyrrolidinol is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is recommended to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Codes: Xi (Irritant)

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Conclusion

(R)-1-Tosyl-3-pyrrolidinol stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for the efficient and stereocontrolled synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable chiral intermediate in their synthetic endeavors.

References

-

Dobbs, A. P., et al. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC. Retrieved from [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Reddit. (2025, January 21). Tosylation protocol? r/Chempros. Retrieved from [Link]

-

The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl3) of tosyl-activated a) 2-piperidone (2a) and b) 2-pyrolidone (3a). Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(p-tosyl)-(r)-(-)-3-pyrrolidinol. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

- Google Patents. (n.d.). EP0269258A2 - Process for the preparation of a pyrrolidinol compound.

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved from [Link]

-

Quimidroga. (n.d.). Pharmaceutical chemical synthesis intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ; 400 MHz) spectrum of 1-tosyl-1H-pyrrole monomer. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2019, October 15). Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr. Retrieved from [Link]

-

mzCloud. (2015, April 1). N Tosylpyrrolidone. Retrieved from [Link]

Sources

- 1. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - 1-(p-tosyl)-(r)-(-)-3-pyrrolidinol (C11H15NO3S) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 6. Pharmaceutical chemical synthesis intermediates [quimidroga.com]

Navigating the Chiral Labyrinth: A Technical Guide to Chiral Pool Synthesis Starting from 1-Tosyl-3-pyrrolidinol

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in numerous FDA-approved drugs.[1][2] Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, offers an efficient and economical strategy for constructing complex chiral molecules.[3] This technical guide provides an in-depth exploration of the synthesis and strategic application of 1-Tosyl-3-pyrrolidinol, a versatile C4 chiral building block. We will dissect the causality behind key experimental choices, from the synthesis of the starting material to its diverse chemical transformations, including stereoinvertive nucleophilic substitutions, oxidations, and protecting group manipulations. Through detailed protocols and a practical case study, this guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of the Chiral Pool

Modern drug discovery increasingly demands precise control over three-dimensional molecular architecture. A molecule's stereochemistry can profoundly influence its pharmacological activity, metabolic stability, and toxicity profile. Chiral pool synthesis stands as a cornerstone of asymmetric synthesis, providing a direct and often cost-effective route to enantiomerically pure compounds by starting with nature's own chiral building blocks, such as amino acids, terpenes, and carbohydrates.[3]

Among these, derivatives of the amino acid proline, like 1-Tosyl-3-pyrrolidinol, have emerged as exceptionally useful synthons. The inherent chirality, conformational rigidity of the five-membered ring, and the distinct reactivity of its functional groups—a secondary alcohol at C3 and a stable, yet removable, tosyl-protected amine—make it a powerful platform for introducing molecular diversity with stereochemical fidelity. This guide will illuminate the pathways to harness the synthetic potential locked within this valuable chiral building block.

The Starting Material: (R)- and (S)-1-Tosyl-3-pyrrolidinol

The utility of any chiral pool synthesis begins with the reliable and scalable preparation of the enantiopure starting material. Both enantiomers of 1-Tosyl-3-pyrrolidinol are accessible from their respective aspartic acid counterparts.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃S | [5][6] |

| Molecular Weight | 241.31 g/mol | [5] |

| Appearance | White to off-white solid | |

| CAS Number (R-enantiomer) | 133034-00-1 | [5] |

Synthesis from L-Aspartic Acid

The synthesis of (R)-1-Tosyl-3-pyrrolidinol from L-aspartic acid is a well-established, multi-step process that demonstrates a classic chiral pool approach. The key is the reductive cyclization of the amino acid backbone to form the pyrrolidine ring, with the stereocenter from the starting amino acid preserved.

Caption: Synthesis of (R)-1-Tosyl-3-pyrrolidinol.

Experimental Protocol 1: Synthesis of (R)-1-Tosyl-3-pyrrolidinol from L-Aspartic Acid

-

Step 1: Esterification. L-Aspartic acid (1.0 eq) is suspended in ethanol and cooled to 0°C. Thionyl chloride (2.2 eq) is added dropwise, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure to yield the diethyl ester hydrochloride salt.

-

Step 2: N-Tosylation. The crude diethyl ester is dissolved in dichloromethane (DCM) and cooled to 0°C. Triethylamine (3.0 eq) is added, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM. The reaction is stirred overnight at room temperature. The mixture is then washed with 1M HCl, saturated NaHCO₃, and brine, dried over Na₂SO₄, and concentrated.

-

Step 3: Reductive Cyclization. The N-tosylated diester is dissolved in a 1:1 mixture of THF and methanol and cooled to 0°C. Sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise over 1 hour. The reaction is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of 1M HCl, and the organic solvents are removed in vacuo. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-1-Tosyl-3-pyrrolidinol.

Core Synthetic Transformations

The synthetic versatility of 1-Tosyl-3-pyrrolidinol stems from the targeted reactivity of its hydroxyl group. By transforming this group, chemists can introduce a wide array of functionalities with high stereochemical control.

Stereoinvertive Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for achieving a formal Sₙ2 displacement on a secondary alcohol with complete inversion of stereochemistry.[7][8] This is arguably the most important reaction for this building block, as it allows direct access to the opposite C3 stereoisomer functionalized with a variety of nucleophiles. The reaction proceeds by activating the hydroxyl group in situ with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Caption: Stereoinvertive functionalization via Mitsunobu reaction.

The choice of nucleophile is critical; it must be sufficiently acidic (typically pKa < 13) to protonate the betaine intermediate formed from PPh₃ and DIAD.[8] This makes carboxylic acids (to form esters), phenols (to form ethers), phthalimide, and hydrazoic acid (or its surrogates like diphenylphosphoryl azide, DPPA) excellent candidates.[9][11]

Experimental Protocol 2: Mitsunobu Inversion with Phthalimide

-

Reagents: (R)-1-Tosyl-3-pyrrolidinol (1.0 eq), triphenylphosphine (1.5 eq), phthalimide (1.5 eq), and anhydrous tetrahydrofuran (THF).

-

Procedure: To a solution of (R)-1-Tosyl-3-pyrrolidinol, phthalimide, and PPh₃ in anhydrous THF at 0°C under a nitrogen atmosphere, diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours until TLC analysis indicates complete consumption of the starting alcohol.

-

The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield (S)-N-(1-Tosylpyrrolidin-3-yl)phthalimide. The resulting phthalimide can then be readily cleaved (e.g., with hydrazine) to furnish the free (S)-3-amino-1-tosylpyrrolidine.

Oxidation to 1-Tosyl-3-pyrrolidinone

Conversion of the C3 alcohol to a ketone opens up a different set of synthetic possibilities. The resulting 1-Tosyl-3-pyrrolidinone is a versatile intermediate for introducing substituents via reactions at the carbonyl carbon or the adjacent α-carbons.[2][12]

Standard oxidation conditions, such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using Dess-Martin periodinane (DMP), are highly effective and proceed under mild conditions, preserving the integrity of the tosyl group and the pyrrolidine ring.

The ketone can subsequently be used in:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Olefination: To form exocyclic double bonds.

-

Grignard/Organolithium Addition: To install carbon substituents at the C3 position, generating a tertiary alcohol.

Experimental Protocol 3: Dess-Martin Oxidation

-

Reagents: (R)-1-Tosyl-3-pyrrolidinol (1.0 eq), Dess-Martin periodinane (1.2 eq), and anhydrous dichloromethane (DCM).

-

Procedure: To a solution of the alcohol in DCM at room temperature is added Dess-Martin periodinane in one portion.

-

The reaction mixture is stirred for 2-4 hours, monitoring by TLC. The mixture will become a cloudy suspension.

-

Upon completion, the reaction is quenched by pouring it into a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃. The mixture is stirred vigorously for 15 minutes until the layers are clear.

-

The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to give 1-Tosyl-3-pyrrolidinone, which is often pure enough for subsequent steps or can be purified by chromatography.

Case Study: Synthesis of an Oseltamivir Analogue Precursor

Oseltamivir (Tamiflu®) is a crucial anti-influenza neuraminidase inhibitor.[13][14] Its core structure contains a functionalized cyclohexene ring. Chiral pyrrolidine derivatives can serve as scaffolds to develop novel analogues with potentially improved properties.[1] Here, we outline a synthetic strategy using (S)-1-Tosyl-3-pyrrolidinol to access a key chiral diamine precursor, which could be elaborated into an oseltamivir analogue.

The strategy relies on installing an azide at the C3 position with inversion of configuration, followed by reduction to the amine.

Caption: Pathway to a chiral diamine precursor.

This pathway efficiently converts the readily available (R)-alcohol into the (S)-amine. The tosyl group can be removed at a later stage to reveal the second amine, providing a versatile chiral diamine scaffold for further elaboration.

Data Summary

| Step | Starting Material | Product | Reagents | Yield (%) | Stereochemistry |

| 1 | (R)-1-Tosyl-3-pyrrolidinol | (S)-3-Azido-1-tosylpyrrolidine | DPPA, PPh₃, DIAD | ~85-95% | Inversion (R -> S) |

| 2 | (S)-3-Azido-1-tosylpyrrolidine | (S)-3-Amino-1-tosylpyrrolidine | H₂, 10% Pd/C, EtOAc | >95% | Retention (S) |

Conclusion: A Pillar of Asymmetric Synthesis

1-Tosyl-3-pyrrolidinol exemplifies the power and elegance of chiral pool synthesis. Its straightforward preparation from aspartic acid and the highly reliable and stereocontrolled transformations of its hydroxyl group provide a robust entry point into a vast chemical space of enantiopure pyrrolidine derivatives.[15][16] The protocols and strategies outlined in this guide demonstrate its utility as a foundational building block for constructing complex molecules, from drug candidates to natural product analogues. By understanding the causality behind each reaction—the stereoinvertive power of the Mitsunobu reaction, the functional pivot of oxidation, and the strategic unmasking of protected functionalities—researchers can confidently and creatively employ this synthon to accelerate their discovery programs.

References

-

Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. White Rose eTheses Online. [Link]

-

Mitsunobu reaction - Organic Synthesis. Organic Synthesis. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. ACS Publications. [Link]

-

Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Efficient Access to Chiral N-Substituted Pyrrolidines - ResearchGate. ResearchGate. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

A Practical and Azide-Free Synthetic Approach to Oseltamivir From Diethyl D-tartrate. Europe PMC. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PubMed Central. National Center for Biotechnology Information. [Link]

-

1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific. Amerigo Scientific. [Link]

-

Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed. PubMed. [Link]

-

Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Semantic Scholar. [Link]

-

1-(p-tosyl)-(r)-(-)-3-pyrrolidinol (C11H15NO3S) - PubChemLite. PubChem. [Link]

-

1-Phenyl-3-tosyl-1H-pyrrole - MDPI. MDPI. [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - MDPI. MDPI. [Link]

-

A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

A Practical Synthesis of (−)-Oseltamivir - ResearchGate. ResearchGate. [Link]

-

The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - ResearchGate. ResearchGate. [Link]

-

Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid - PubMed. PubMed. [Link]

-

Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by A Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide - ResearchGate. ResearchGate. [Link]

Sources

- 1. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. PubChemLite - 1-(p-tosyl)-(r)-(-)-3-pyrrolidinol (C11H15NO3S) [pubchemlite.lcsb.uni.lu]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 1-Tosyl-3-pyrrolidinol and its derivatives

An In-Depth Technical Guide to the Stereochemistry of 1-Tosyl-3-pyrrolidinol and Its Derivatives

Introduction

The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that serves as a critical structural motif in a vast array of natural products, alkaloids, and synthetic drugs.[1][2] Its prevalence in biologically active molecules underscores its significance as a "privileged scaffold" in medicinal chemistry. The stereochemical configuration of substituents on the pyrrolidine ring is paramount, as different enantiomers or diastereomers of a drug molecule often exhibit profoundly different pharmacological activities, efficacies, and safety profiles.

This guide focuses on 1-Tosyl-3-pyrrolidinol, a versatile chiral building block whose utility is central to the stereocontrolled synthesis of complex pharmaceutical agents. The tosyl (p-toluenesulfonyl) group serves a dual purpose: it acts as a robust protecting group for the pyrrolidine nitrogen, preventing its interference in subsequent reactions, and its electron-withdrawing nature can influence the reactivity of the entire ring system. The hydroxyl group at the C3 position provides a crucial handle for further functionalization, where precise control of its stereochemistry is the key to the entire synthetic strategy.

As a senior application scientist, the objective of this whitepaper is to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of the stereochemical landscape of 1-Tosyl-3-pyrrolidinol. We will delve into the core strategies for obtaining enantiomerically pure material, explore the principles of stereochemical control during derivatization, and present field-proven protocols that ensure reproducibility and high fidelity in synthetic outcomes.

Part 1: Establishing the Chiral Core: Synthesis and Resolution of Enantiopure 3-Pyrrolidinol

The foundation of any stereospecific synthesis is the starting material. For derivatives of 1-Tosyl-3-pyrrolidinol, this means securing an enantiomerically pure source of 3-pyrrolidinol. Racemic 3-pyrrolidinol is commercially available, but its direct use in a chiral synthesis is inefficient. Therefore, chemists must either synthesize the desired enantiomer directly (asymmetric synthesis) or separate the enantiomers from a racemic mixture (chiral resolution).

Asymmetric Synthesis Strategies

Directly synthesizing a single enantiomer is the most elegant approach, avoiding the loss of 50% of the material inherent in resolution. Common strategies include:

-

Starting from the Chiral Pool: Readily available, inexpensive chiral molecules like amino acids (e.g., D- or L-serine) can be converted into highly substituted chiral pyrrolidines through multi-step sequences.[3][4]

-

Catalytic Asymmetric Cycloadditions: Powerful transition-metal-catalyzed reactions, such as the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with imines, can construct the pyrrolidine ring with high enantioselectivity.[5] These methods often employ specialized chiral ligands to direct the stereochemical outcome of the reaction.[5][6]

Chiral Resolution of Racemic 3-Pyrrolidinol

Chiral resolution remains a widely practiced and scalable method for obtaining enantiopure compounds.[7] The core principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties (like solubility) and can thus be separated.

This technique is a cornerstone of industrial-scale chiral separations. It involves reacting the racemic amine (3-pyrrolidinol) with a single enantiomer of a chiral acid, known as a resolving agent.[7]

Causality Behind the Method: The two enantiomers of the amine, (R)-3-pyrrolidinol and (S)-3-pyrrolidinol, react with a chiral acid, for instance, (R)-(-)-Mandelic acid, to form two different diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid]. Because these salts are diastereomers, they possess distinct crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent, one diastereomeric salt can be induced to crystallize preferentially, while the other remains in solution. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the enantiomerically enriched amine.

Experimental Protocol: Resolution of (±)-3-Pyrrolidinol

-

Salt Formation: Dissolve racemic 3-pyrrolidinol (1.0 eq.) in a suitable solvent such as ethanol or isopropanol. In a separate flask, dissolve a chiral resolving agent like L-dibenzoyltartaric acid (0.5-1.0 eq.) in the same solvent.[8]

-

Crystallization: Add the resolving agent solution to the pyrrolidinol solution. Heat the combined mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to maximize crystal formation.

-

Isolation of Diastereomer: Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any soluble impurities and the other diastereomeric salt.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., aqueous NaOH) to adjust the pH to >11. This deprotonates the amine and protonates the chiral acid, rendering it water-soluble.

-

Extraction: Extract the liberated enantiopure 3-pyrrolidinol from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.

-

Purity Analysis: Dry the combined organic extracts, concentrate under reduced pressure, and determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by preparing a chiral derivative for NMR analysis.

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Enzymatic methods offer exceptional selectivity under mild reaction conditions, making them a powerful alternative to classical resolution. Kinetic resolution relies on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. In EKR, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer of a racemic alcohol, leaving the other unreacted.[9]

Causality Behind the Method: The active site of the lipase enzyme is inherently chiral. When presented with a racemic mixture of 3-pyrrolidinol, the enzyme's active site will preferentially bind and catalyze the acylation of one enantiomer over the other due to a more favorable steric and electronic fit. For example, a lipase might rapidly acylate (R)-3-pyrrolidinol while leaving the (S)-enantiomer largely untouched. The reaction is stopped at or near 50% conversion, at which point the mixture contains the acylated (R)-product and the unreacted (S)-alcohol, which can then be easily separated by standard chromatography or extraction.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-N-Benzoyl-3-pyrrolidinol

Note: The pyrrolidine nitrogen is often protected (e.g., as a benzoyl or tosyl derivative) before enzymatic resolution to improve substrate recognition by the enzyme.

-

Reaction Setup: To a solution of racemic 1-Benzoyl-3-pyrrolidinol (1.0 eq.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add an acylating agent (e.g., vinyl acetate, >1.0 eq.).[9][10]

-

Enzyme Addition: Add the lipase catalyst (e.g., Amano Lipase PS-IM or Novozym® 435) to the mixture. The amount is typically determined by weight percent relative to the substrate.[9][10]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction's progress by taking aliquots and analyzing them by chiral HPLC until approximately 50% conversion of the starting material is achieved.

-

Workup: Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separation: Concentrate the filtrate. The resulting mixture contains the acylated product (e.g., (R)-1-Benzoyl-3-acetoxypyrrolidine) and the unreacted alcohol (e.g., (S)-1-Benzoyl-3-pyrrolidinol). These two compounds have different polarities and can be readily separated using flash column chromatography.

-

Deprotection: The separated, enantiopure products can then be deprotected if necessary to yield the free (R)- or (S)-3-pyrrolidinol.

Data Presentation: Comparison of Chiral Resolution Methods

| Method | Typical Yield (per enantiomer) | Typical Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |

| Diastereomeric Salt Crystallization | < 50% (without optimization) | > 95% (after recrystallization) | Scalable, cost-effective for large quantities.[8] | Screening for resolving agent and solvent can be time-consuming.[8] |

| Enzymatic Kinetic Resolution | ~50% (for each component) | > 98% | High enantioselectivity, very mild reaction conditions.[8] | Enzyme cost can be high; limited to ~50% theoretical yield for each product. |

| Chiral HPLC/SFC | Analytical to Preparative Scale | > 99% | Fast method development, high purity. | High cost of stationary phase, solvent consumption.[8][11] |

Part 2: The Role of the Tosyl Group and Stereochemical Control in Derivative Synthesis

Once enantiopure 3-pyrrolidinol is obtained, the nitrogen is typically protected with a tosyl group. This is a critical step for two primary reasons:

-

Protection: The N-H bond of the secondary amine is acidic and nucleophilic, which can interfere with many common organic reactions. The tosyl group is stable to a wide range of conditions, effectively masking this reactivity.

-

Activation: The strongly electron-withdrawing nature of the sulfonyl group can influence the reactivity of the pyrrolidine ring, though its primary role here is protection.

Protocol: N-Tosylation of (R)-3-Pyrrolidinol

-

Setup: Dissolve (R)-3-pyrrolidinol (1.0 eq.) and a base such as triethylamine (1.5 eq.) or pyridine in a suitable solvent like dichloromethane (DCM) in an ice bath (0 °C).

-

Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in DCM to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (R)-1-Tosyl-3-pyrrolidinol, can be purified by recrystallization or flash column chromatography.[12]

Stereochemical Control at the C3 Position

The hydroxyl group at the C3 stereocenter is the primary point for introducing further diversity. Controlling the stereochemistry during its transformation is essential. The most common and predictable transformation is nucleophilic substitution, which proceeds with inversion of configuration.

Reaction Pathway: Inversion of Stereochemistry at C3 via S_N_2 Reaction

To perform a nucleophilic substitution, the hydroxyl group—a poor leaving group—must first be converted into a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs). When a nucleophile attacks this activated center, it does so from the backside relative to the leaving group, resulting in a clean inversion of the stereocenter. This is known as a Walden inversion.

Experimental Protocol: Synthesis of (S)-3-Azido-1-tosylpyrrolidine from (R)-1-Tosyl-3-pyrrolidinol

-

Activation of Hydroxyl Group: Dissolve (R)-1-Tosyl-3-pyrrolidinol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise. Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed. The intermediate mesylate is typically used directly without purification.

-

Nucleophilic Substitution: To the reaction mixture (or to the isolated mesylate dissolved in a polar aprotic solvent like DMF), add sodium azide (NaN₃) (3.0 eq.).

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete. The S_N_2 reaction displaces the mesylate group with the azide nucleophile.

-

Workup and Purification: After cooling, dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the resulting (S)-3-azido-1-tosylpyrrolidine by flash column chromatography.

Diagram: S_N_2 Inversion at C3

Caption: Stereochemical inversion at C3 via activation and S_N_2 substitution.

Conclusion

1-Tosyl-3-pyrrolidinol is a quintessential chiral building block in modern synthetic organic and medicinal chemistry. A command of its stereochemistry is not merely an academic exercise but a practical necessity for the efficient and predictable synthesis of complex, biologically active molecules. This guide has outlined the fundamental strategies for accessing enantiopure 3-pyrrolidinol through both asymmetric synthesis and robust, scalable resolution techniques like diastereomeric salt crystallization and enzymatic kinetic resolution.

Furthermore, we have demonstrated how the tosyl protecting group facilitates controlled transformations at the C3 stereocenter. The conversion of the C3-hydroxyl group into a suitable leaving group enables classic S_N_2 reactions that proceed with a predictable inversion of configuration, allowing chemists to access the opposite enantiomeric series from a single chiral precursor. These field-tested protocols and the causal explanations behind them provide a solid foundation for any researcher or drug development professional working with this invaluable class of chiral intermediates.

References

-

Tashiro, E., & Ohtani, T. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16216944, 1-(p-tosyl)-(r)-(-)-3-pyrrolidinol. [Link]

-

Bakhtin, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5869. [Link]

-

Amerigo Scientific. (n.d.). 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]

-

Hart, B. P., Verma, S. K., & Rapoport, H. (2002). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry, 67(4), 1196-1205. [Link]

-

Hart, B. P., Verma, S. K., & Rapoport, H. (2002). Hydroxylated pyrrolidines. Enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives from serine. The Journal of Organic Chemistry, 67(4), 1196-1205. [Link]

-

Karim, Y., & Essassi, E. M. (2020). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Whelligan, D. K., & Thomson, W. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(45), 9887-9902. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]

-

Wikipedia. (2023, December 28). Chiral resolution. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Organic Letters, 9(10), 1987-1990. [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link]

-

Chemical Suppliers. (n.d.). 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol. [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Flores, M. F., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1512. [Link]

-

Pharmaffiliates. (n.d.). 1-Tosyl-3-pyrrolidinol Tosylate. [Link]

-

ResearchGate. (n.d.). Possible reaction pathway and stereochemical outcome. [Link]

-

Flores, M. F., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1512. [Link]

-

Tsoleridis, C. A., et al. (2019). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2019(2), M1065. [Link]

-

Trofimov, B. A., et al. (2018). Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of this popular reagent. Organic & Biomolecular Chemistry, 16(2), 222-226. [Link]

-

Carballo, R., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

-

Chang, M.-Y., et al. (2006). New Synthesis of cis-3,4-Diaryl-1-tosylpyrrolidines. ChemInform, 37(21). [Link]

-

ResearchGate. (n.d.). Explanation of stereochemical outcomes. [Link]

-

ResearchGate. (n.d.). Stereochemical Study on 1,3-Dipolar Cycloaddition Reactions of Heteroaromatic N-Ylides with Symmetrically Substituted cis and trans Olefins. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxylated pyrrolidines. Enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives from serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 10. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

1-Tosyl-3-pyrrolidinol as a chiral auxiliary

An In-depth Technical Guide to 1-Tosyl-3-pyrrolidinol as a Chiral Auxiliary

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (R)- and (S)-1-Tosyl-3-pyrrolidinol, versatile chiral auxiliaries employed in modern asymmetric synthesis. We will move beyond simple procedural outlines to dissect the underlying principles that govern their function, offering field-proven insights into their application. The focus is on providing robust, self-validating methodologies and a clear understanding of the causality behind experimental choices, empowering researchers in fine chemical synthesis and drug development.

Introduction: The Architectural Logic of 1-Tosyl-3-pyrrolidinol

In the landscape of chiral auxiliaries, 1-Tosyl-3-pyrrolidinol distinguishes itself through a combination of structural rigidity, potent stereodirecting features, and predictable cleavage conditions. Derived from the readily available chiral pool of (R)- or (S)-3-pyrrolidinol, this auxiliary leverages a C₂-symmetric-like framework, although it is technically a C₁-symmetric molecule. Its efficacy stems from several key architectural features:

-

The Pyrrolidine Scaffold : The five-membered ring provides a conformationally restricted backbone. This rigidity is crucial for establishing a well-defined spatial environment around the reaction center, minimizing conformational ambiguity and leading to higher stereoselectivity.

-

The Tosyl Group : More than just a protecting group for the nitrogen atom, the bulky tosyl (p-toluenesulfonyl) moiety serves as a powerful steric director. It effectively shields one face of the enolate or dienophile derived from the auxiliary-substrate conjugate, forcing incoming reagents to approach from the less hindered face.

-

The Hydroxyl Group : This functional handle is the point of attachment to the substrate, typically through an ester or other covalent linkage. Its proximity to the stereocenter of the pyrrolidine ring is fundamental to the transmission of chiral information.

These features combine to create a reliable and predictable platform for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions.

Mechanism of Stereocontrol: A Causal Analysis

The stereochemical outcome of reactions employing 1-Tosyl-3-pyrrolidinol is primarily dictated by the formation of a rigid, chelated transition state. When the auxiliary is attached to an acyl group, deprotonation with a suitable base (e.g., Lithium Diisopropylamide - LDA) generates a lithium enolate.

The generally accepted model involves the formation of a five-membered chelate between the lithium cation, the enolate oxygen, and the oxygen atom of the tosyl group. This chelation locks the conformation of the enolate.

Caption: Chelation-controlled model for electrophilic attack on the enolate.

The bulky tosyl group then acts as a steric shield, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile is directed to the opposite, more accessible face, resulting in a highly diastereoselective transformation. The choice of the (R)- or (S)-enantiomer of the auxiliary determines which enantiomer of the final product is formed, offering a predictable and programmable route to the desired stereoisomer.

Core Applications & Experimental Protocols

1-Tosyl-3-pyrrolidinol has proven its utility in a range of asymmetric transformations. Below, we detail the protocols for two common applications: asymmetric alkylation and the synthesis of chiral building blocks.

Asymmetric Alkylation of Carboxylic Acid Derivatives

This procedure details the diastereoselective alkylation of a propionate derivative, a common transformation for generating chiral centers at the α-position of a carbonyl group.

Caption: A typical synthetic route to 1-Tosyl-3-pyrrolidinol from malic acid.

This accessibility from the chiral pool ensures that both enantiomeric series of target molecules can be synthesized with high stereochemical fidelity.

Trustworthiness & Self-Validation: Ensuring Reproducibility

The protocols described are designed to be self-validating. Key checkpoints include:

-

¹H NMR Analysis: After esterification, the appearance of characteristic peaks for the pyrrolidine ring and the acyl chain confirms successful coupling. After alkylation, the diastereomeric ratio can often be directly measured by integrating specific, well-resolved signals in the ¹H NMR spectrum of the crude product.

-

TLC Monitoring: Thin-layer chromatography is essential for monitoring reaction completion at each stage, from ester formation to auxiliary cleavage.

-

Chiral HPLC/GC: For precise determination of enantiomeric excess after cleavage, analysis by chiral chromatography is the gold standard. This validates the stereodirecting power of the auxiliary in the specific transformation.

By integrating these analytical checkpoints, a researcher can confirm the success and selectivity of each step before proceeding, ensuring the overall integrity of the synthetic sequence.

Conclusion

(R)- and (S)-1-Tosyl-3-pyrrolidinol are robust and reliable chiral auxiliaries that offer a high degree of stereocontrol in various C-C bond-forming reactions. The predictable stereochemical outcomes, governed by a well-understood chelation-controlled transition state, make them valuable tools in both academic research and industrial-scale synthesis. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, further enhance their practical utility. This guide has provided the foundational knowledge and actionable protocols to successfully implement this auxiliary in the pursuit of complex, enantiomerically pure target molecules.

References

-

Asymmetric Strecker reactions for the synthesis of α-amino acids. Davis, F. A., & Srirajan, V. (2001). The Journal of Organic Chemistry, 66(14), 4827–4834.[Link]

-

A Practical and Diastereoselective Synthesis of a Key Chiral Building Block for the HCV Protease Inhibitor Boceprevir. Niu, D., et al. (2012). Organic Process Research & Development, 16(1), 125-133.[Link]

Physical and chemical properties of N-tosyl-3-hydroxypyrrolidine

An In-depth Technical Guide to N-Tosyl-3-hydroxypyrrolidine: Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive guide on N-Tosyl-3-hydroxypyrrolidine, a versatile heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a chiral building block, its unique structural features—a saturated five-membered nitrogen ring, a strategically placed hydroxyl group, and a robust tosyl protecting group—make it an invaluable precursor for a wide array of complex molecules. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its physical and chemical properties, validated synthetic protocols, and critical applications. Our focus is on providing not just data, but the underlying scientific principles and practical knowledge essential for leveraging this compound's full potential in the laboratory and beyond.

Molecular Identity and Structural Characteristics

N-Tosyl-3-hydroxypyrrolidine, formally known as 1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-ol, is a derivative of the amino acid proline. The tosyl (p-toluenesulfonyl) group serves as a highly effective protecting group for the pyrrolidine nitrogen. This protection deactivates the otherwise nucleophilic secondary amine, preventing unwanted side reactions and allowing for selective chemistry at other positions. Furthermore, the presence of the tosyl group enhances the acidity of the N-H proton in the corresponding sulfonamide, a property exploited in various synthetic transformations. The hydroxyl group at the C-3 position provides a key handle for further functionalization, while its stereocenter is crucial for the synthesis of enantiomerically pure target molecules.

Core Structural Features

Caption: Key structural components of N-Tosyl-3-hydroxypyrrolidine.

Physical and Spectroscopic Properties

The physical properties of N-Tosyl-3-hydroxypyrrolidine are dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and chirality. The compound is typically a solid at room temperature.

Table 1: Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃S | N/A |

| Molecular Weight | 241.31 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 61-65 °C (for the (R)-enantiomer) | [1] |

| Optical Activity | [α]²⁰/D −26.5°, c = 1 in methanol (for the (R)-enantiomer) | [1] |

| Solubility | Miscible with water and most organic solvents. | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of N-Tosyl-3-hydroxypyrrolidine.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each unique proton environment. Key expected signals include:

-

A singlet around 2.4 ppm for the methyl (CH₃) protons of the tosyl group.

-

Aromatic protons of the tosyl group appearing as two doublets in the 7.3-7.8 ppm range.

-

Multiplets for the pyrrolidine ring protons (CH₂) between approximately 1.8 and 3.6 ppm.

-

A multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) around 4.5 ppm.

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[4]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct peaks for the pyrrolidine ring carbons, the tosyl group's aromatic carbons, and its methyl carbon. The carbon attached to the hydroxyl group (C-3) is expected to resonate around 70 ppm.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by several key absorption bands:

-

A broad O-H stretching band around 3400 cm⁻¹ for the hydroxyl group.

-

C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

-

Strong, characteristic S=O stretching bands for the sulfonyl group, typically appearing near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 242.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of N-Tosyl-3-hydroxypyrrolidine is centered on its hydroxyl group. The tosyl group renders the nitrogen lone pair non-nucleophilic, thereby directing reactions to the C-3 position.

Diagram: Reactivity Pathways

Caption: Common chemical transformations of N-Tosyl-3-hydroxypyrrolidine.

Synthesis Protocols

The synthesis of N-Tosyl-3-hydroxypyrrolidine is typically achieved by the tosylation of a commercially available 3-hydroxypyrrolidine precursor. The chirality is retained from the starting material.

Experimental Protocol: Synthesis of (R)-N-Tosyl-3-hydroxypyrrolidine

This protocol describes a standard procedure for the N-tosylation of (R)-3-hydroxypyrrolidine. The causality for using a base like triethylamine is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both the starting materials and the product.

Materials:

-

(R)-3-Hydroxypyrrolidine hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and dissolve it in dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The triethylamine serves to both free the amine from its hydrochloride salt and to act as a base for the subsequent tosylation.

-

Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C. The reaction is kept cold initially to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-